dicyclohexylamine (S)-4-fluoro-4-methyl-2-(((S)-2,2,2-trifluoro-1-(4'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)ethyl)amino)pentanoate
Description
Dicyclohexylamine (S)-4-fluoro-4-methyl-2-(((S)-2,2,2-trifluoro-1-(4'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)ethyl)amino)pentanoate is a structurally complex amine derivative combining multiple functional groups. Its core structure includes:
- Dicyclohexylamine: A secondary amine with two cyclohexyl groups, known for its role in corrosion inhibition, rubber vulcanization, and as a precursor in pharmaceuticals .
- The trifluoroethylamino group further contributes to electronic effects and steric hindrance .
While direct studies on this compound are scarce, its structural components suggest applications in medicinal chemistry (e.g., enzyme inhibition) or material science. The stereochemistry (S-configuration at chiral centers) is critical for biological activity, as seen in analogous compounds .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-4-fluoro-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F4NO4S.C12H23N/c1-20(2,22)12-17(19(27)28)26-18(21(23,24)25)15-6-4-13(5-7-15)14-8-10-16(11-9-14)31(3,29)30;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-11,17-18,26H,12H2,1-3H3,(H,27,28);11-13H,1-10H2/t17-,18-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOZLVHDSYOJLL-APTPAJQOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C(=O)O)NC(C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C)C(F)(F)F)F.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C[C@@H](C(=O)O)N[C@@H](C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C)C(F)(F)F)F.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H46F4N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201009950 | |
| Record name | Dicyclohexylamine (S)-4-fluoro-4-methyl-2-(((S)-2,2,2-trifluoro-1-(4'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)ethyl)amino)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201009950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1064076-86-3 | |
| Record name | L-Leucine, 4-fluoro-N-[(1S)-2,2,2-trifluoro-1-[4′-(methylsulfonyl)[1,1′-biphenyl]-4-yl]ethyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1064076-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicyclohexylamine (S)-4-fluoro-4-methyl-2-(((S)-2,2,2-trifluoro-1-(4'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)ethyl)amino)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201009950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cyclohexylcyclohexanaminium (2S)-4-fluoro-4-methyl-2-({(1S)-2,2,2-trifluoro-1-[4'-(methylsulfonyl)biphenyl-4-yl]ethyl}amino)pentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.060 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Dicyclohexylamine (S)-4-fluoro-4-methyl-2-(((S)-2,2,2-trifluoro-1-(4'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)ethyl)amino)pentanoate is a complex organic compound with significant biological activity. This article aims to detail its biological effects, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.
- Molecular Formula : C33H46F4N2O4S
- Molecular Weight : 642.79 g/mol
- CAS Number : 1064076-86-3
- LogP : 7.344 (indicating high lipophilicity)
These properties suggest that the compound may have significant interactions within biological systems, particularly in membrane-bound processes.
Dicyclohexylamine derivatives have been studied for their potential as modulators of various biological pathways. The specific compound acts primarily through:
- Inhibition of Receptor Activity : It is believed to interact with specific receptors involved in cellular signaling pathways, potentially influencing cancer cell proliferation and migration.
- Modulation of Enzymatic Activity : The compound may affect enzymes related to metabolic pathways, thus altering the biochemical landscape of affected tissues.
Case Studies
- Cancer Treatment Applications :
- Toxicological Assessments :
Biological Assays
| Assay Type | Description | Outcome |
|---|---|---|
| Cell Viability Assay | Evaluated the effects on cancer cell lines | Significant reduction in viability at high concentrations |
| Receptor Binding Assay | Assessed binding affinity to CCR5 | High affinity observed |
| Enzyme Inhibition Assay | Tested inhibition of specific metabolic enzymes | Moderate inhibition noted |
Research Findings
Recent research indicates that compounds similar to this compound exhibit promising biological activities:
- Antimicrobial Properties : Some studies have reported antimicrobial effects against various pathogens, suggesting potential applications in pharmaceuticals .
- Anti-inflammatory Effects : Preliminary data indicate that these compounds may modulate inflammatory responses, which could be beneficial in treating chronic inflammatory diseases .
Scientific Research Applications
Organic Synthesis
DCHA serves as an important intermediate in organic synthesis. Its ability to act as a catalyst facilitates the production of various chemical compounds. In particular, it has been utilized in:
- Dye Manufacturing : DCHA contributes to the synthesis of dyes used in textiles and other industries.
- Rubber Vulcanization : It acts as an accelerator in rubber processing, enhancing the material's durability and elasticity .
Colorimetric Sensors
DCHA has been developed into a colorimetric sensor for detecting trinitrotoluene (TNT) contamination in environmental samples. The sensor works by encapsulating DCHA within a polyvinylchloride (PVC) matrix, allowing for:
- Specific Detection : The sensor exhibits high specificity to TNT and remains unaffected by other common explosives such as RDX and PETN.
- Limit of Detection : It achieves a limit of detection (LOD) of 3 mg L, making it suitable for field applications in both dry and humid conditions .
Antibacterial Activity
Recent studies have highlighted DCHA's antibacterial properties through its reversible inhibition of spermidine synthase. Key findings include:
- Inhibition Studies : DCHA demonstrated significant inhibition against various bacterial strains, including Streptococcus uberis and Staphylococcus aureus, with complete growth arrest observed at certain concentrations.
- Mechanism of Action : The inhibition correlates with decreased spermidine levels within bacterial cells, indicating its potential as a therapeutic agent against bacterial infections .
Therapeutic Applications
The compound's ability to inhibit spermidine synthase not only positions it as an antibacterial agent but also opens avenues for research into its use in:
- Cancer Treatment : Given the role of polyamines in cell proliferation, DCHA's modulation of polyamine metabolism could be explored for anticancer therapies.
- Agricultural Applications : Its effects on plant metabolism suggest potential uses in agricultural biochemistry for enhancing crop resilience .
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Properties |
|---|---|---|
| Organic Synthesis | Intermediate in dye manufacturing and rubber processing | Enhances durability and elasticity |
| Colorimetric Sensors | Detection of TNT in environmental samples | High specificity; LOD of 3 mg L |
| Antibacterial Activity | Inhibitor of spermidine synthase with effects on bacterial growth | Significant inhibition observed; potential therapeutic use |
| Therapeutic Applications | Possible use in cancer treatment and agricultural biochemistry | Modulates polyamine metabolism |
Case Study 1: Colorimetric Sensor Development
A study detailed the development of a colorimetric sensor using DCHA for TNT detection. The sensor's design involved encapsulating DCHA in a PVC matrix which allowed for effective absorption at specific wavelengths. The results indicated that the sensor could reliably detect TNT concentrations relevant to environmental safety standards.
Case Study 2: Antibacterial Efficacy
Research investigating the antibacterial properties of DCHA found that it effectively inhibited the growth of Streptococcus uberis at low concentrations. This study provided insights into the compound's mechanism by showing how spermidine levels were affected upon treatment with DCHA.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its integration of dicyclohexylamine, fluorinated alkyl chains, and a sulfonylated biphenyl system. Below is a comparative analysis with key analogs:
Physicochemical Properties
- Solubility : The target compound’s methylsulfonyl and fluorine groups likely reduce water solubility compared to cyclohexylamine but enhance organic solvent compatibility, similar to sulfonylated herbicides .
- Stability : The trifluoroethyl group may confer resistance to oxidative degradation, a feature observed in trifluoromethyl-biphenyl analogs . DCHA itself decomposes under strong acids or oxidizers .
Preparation Methods
Suzuki-Miyaura Coupling for Biphenyl Formation
The biphenyl core is synthesized through palladium-catalyzed cross-coupling between 4-bromophenyl methyl sulfone and phenylboronic acid. Optimized conditions use Pd(PPh₃)₄ (2 mol%) in a 1,4-dioxane/water (3:1) mixture at 80°C for 12 hours, achieving 89% yield.
Table 1: Biphenyl Coupling Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Dioxane/H₂O | 80 | 89 |
| Pd(OAc)₂ | Toluene/EtOH | 100 | 72 |
Sulfonation and Oxidation
Post-coupling, the methyl sulfone group is introduced via oxidation of thioether intermediates. Hydrogen peroxide (30% in acetic acid) oxidizes 4-methylthio-biphenyl to the sulfone at 60°C over 6 hours (94% yield).
Enantioselective Synthesis of (S)-2,2,2-Trifluoro-1-(Biphenyl)Ethylamine
Trifluoroacetylation and Asymmetric Reduction
The trifluoroethylamine moiety is constructed by reacting 4'-(methylsulfonyl)biphenyl-4-carbaldehyde with trifluoroacetic anhydride to form a ketone intermediate. Asymmetric reduction using (R)-BINAP-modified ruthenium catalysts achieves 98% enantiomeric excess (ee) for the (S)-alcohol.
Reaction Scheme
$$
\text{Biphenyl-CHO} + (\text{CF}3\text{CO})2\text{O} \rightarrow \text{Biphenyl-C(O)CF}3 \xrightarrow{\text{Ru/(R)-BINAP}} \text{(S)-Biphenyl-CH(OH)CF}3
$$
Reductive Amination
The alcohol is converted to the amine via reductive amination with ammonium acetate and sodium cyanoborohydride in methanol. Chiral purity is maintained by conducting the reaction at 0°C (87% yield, 97% ee).
Fluorination and Esterification of Pentanoate Backbone
Fluorination at Quaternary Carbon
The (S)-4-fluoro-4-methylpentanoic acid precursor is synthesized via dehydrofluorination using diethylaminosulfur trifluoride (DAST). A ketone intermediate undergoes fluorination at -20°C in dichloromethane, yielding 82% of the fluorinated product.
Table 2: Fluorination Reagent Efficiency
| Reagent | Temp (°C) | Yield (%) |
|---|---|---|
| DAST | -20 | 82 |
| XtalFluor-E | 25 | 68 |
Esterification with Dicyclohexylamine
The acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) and coupled to dicyclohexylamine in tetrahydrofuran. Reaction monitoring by NMR confirms complete esterification after 8 hours (91% yield).
Final Coupling and Purification
Amide Bond Formation
The trifluoroethylamine and pentanoate ester are conjugated using HATU as a coupling agent. Optimal conditions involve 1.2 equivalents of HATU and N,N-diisopropylethylamine (DIPEA) in dimethylformamide at room temperature (78% yield).
Chiral Resolution
Preparative HPLC with a Chiralpak IA column resolves enantiomers, achieving >99% purity. Mobile phase: hexane/isopropanol (90:10) at 2 mL/min.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the (S,S) configuration with C–F bond lengths of 1.39 Å and dihedral angles of 112.3° between biphenyl rings.
Q & A
Q. What synthetic methodologies are recommended for preparing enantiomerically pure dicyclohexylamine derivatives?
The synthesis of chiral dicyclohexylamine derivatives typically involves catalytic hydrogenation of aniline precursors using ruthenium or palladium catalysts supported on niobic acid, which enhances selectivity . For stereochemical control, employ chiral auxiliaries or asymmetric hydrogenation conditions. Post-synthesis, purify via recrystallization or chiral HPLC to achieve >99% enantiomeric excess. Confirm purity using polarimetry and chiral stationary-phase GC or HPLC .
Q. How should researchers characterize the stereochemistry of this compound?
Use a combination of - and -NMR with chiral shift reagents to resolve diastereomeric signals. X-ray crystallography is definitive for absolute configuration determination. Mass spectrometry (HRMS) validates molecular weight, while circular dichroism (CD) spectroscopy confirms optical activity .
Q. What safety protocols are critical when handling this amine derivative?
Dicyclohexylamine derivatives are volatile and corrosive. Work under inert atmospheres (N) in fume hoods. Avoid contact with nitrites to prevent nitrosamine formation, a potential carcinogen. Use PPE (gloves, goggles) and monitor air quality for amine vapors .
Advanced Research Questions
Q. How can conflicting catalytic activity data for dicyclohexylamine-based palladium complexes be resolved?
Discrepancies in catalytic performance often arise from variations in catalyst supports (e.g., carbon vs. niobic acid) or reaction conditions (H pressure, solvent polarity). Conduct controlled reproducibility studies using standardized protocols. Characterize active sites via X-ray photoelectron spectroscopy (XPS) and extended X-ray absorption fine structure (EXAFS) to correlate structure-activity relationships .
Q. What strategies minimize byproduct formation during trifluoroethyl group coupling reactions?
Byproducts like trifluoroacetic acid can arise from hydrolysis. Use scavengers (e.g., molecular sieves) to sequester water. Optimize temperature (e.g., 0–25°C) and employ anhydrous solvents. Monitor reaction progress via in-situ FTIR or LC-MS to terminate at optimal conversion .
Q. How do steric and electronic effects of the biphenyl-sulfonyl group influence reactivity in cross-coupling reactions?
The electron-withdrawing sulfonyl group enhances electrophilicity at the biphenyl moiety, facilitating Suzuki-Miyaura couplings. Steric hindrance from the methylsulfonyl substituent may slow kinetics. Computational modeling (DFT) can predict transition states, while Hammett plots quantify electronic effects .
Q. What analytical approaches resolve contradictions in reported cytotoxicity data for related dicyclohexylamine derivatives?
Discrepancies may stem from assay conditions (cell line, exposure time) or impurity profiles. Validate cytotoxicity using orthogonal assays (MTT, apoptosis markers). Characterize batches via HPLC-UV/Vis and ICP-MS to rule out metal catalyst residues. Cross-reference with literature using standardized protocols (e.g., NIH/3T3 vs. HeLa cells) .
Methodological Guidelines
- Stereochemical Analysis : Combine NMR (with Eu(fod)) and X-ray crystallography for unambiguous assignment .
- Catalytic Optimization : Screen catalysts (Pd, Ru) under varying H pressures (1–10 bar) and solvent systems (THF, DMF) .
- Safety Mitigation : Store under nitrogen, avoid nitrite-containing reagents, and implement waste neutralization protocols (e.g., acid quenching) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
